3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound that features a phenol group substituted with a chloro group and a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 3-chlorophenol with 2,2-dimethyl-1,3-propanediol in the presence of a boron source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Commonly used boron sources include boron trichloride or boron tribromide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for the efficient synthesis of such specialized compounds .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. The dioxaborinane ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar in structure but contains a phosphorus atom instead of boron.
3-Chloro-2,2-dimethyl-1-propanol: Similar in structure but lacks the dioxaborinane ring.
Uniqueness
3-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with biological molecules and can enhance the compound’s reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
3-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)10-8(13)4-3-5-9(10)14/h3-5,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAELVMXFYRMCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.49 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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